molecular formula C₁₃H₂₃N₃O₈S B1139818 Glyco-snap-2 CAS No. 188849-82-3

Glyco-snap-2

Cat. No. B1139818
CAS RN: 188849-82-3
M. Wt: 381.4
InChI Key:
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Description

Glyco-snap-2 is a compound with the molecular formula C13H23N3O8S . It is a highly soluble nitric oxide donor and is relatively stable at a high pH (pH 8-9) . The compound consists of a S-nitroso-N-acetylpencilamine moiety, which acts as a NO-donor, and a sugar fragment, which provides the desired hydrophobicity .


Molecular Structure Analysis

The molecular weight of Glyco-snap-2 is 381.40 g/mol . Its IUPAC name is 2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide . The InChI and Canonical SMILES strings provide more detailed structural information .


Physical And Chemical Properties Analysis

Glyco-snap-2 has a molecular weight of 381.40 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 10 . Its rotatable bond count is 6 . The exact mass and monoisotopic mass are 381.12058587 g/mol . The topological polar surface area is 203 Ų . It has a complexity of 506 .

Scientific Research Applications

  • Nitric Oxide Donor Properties : Glyco-2-SNAP is a type of nitric oxide donor. S-nitrosothiols (RSNO), including Glyco-2-SNAP, undergo decomposition in solution to release nitric oxide (NO). These compounds are valuable in researching the biological functions of nitric oxide and could be used pharmaceutically for diseases like hypertension and atherosclerosis where NO levels are subphysiological (Hou, Wang, Ramirez, & Wang, 1999).

  • Impact on Cancer Cell Proliferation : Glyco-2-SNAP has been found to inhibit the proliferation of breast cancer cell lines, MDA-MB-231 and MCF-7. This suggests its potential as a treatment option in breast cancer, possibly as an alternative to traditional therapies (Laudański, Dzięcioł, Anchim, & Wołczyński, 2001).

  • Advantages over Other NO Donors : Compared to other nitric oxide donors like S-nitroso-N-acetylpenicillamine (SNAP), Glyco-2-SNAP demonstrates superior aqueous solubility and stability, which can be advantageous in both research and therapeutic applications (Ramirez, Yu, Li, Braunschweiger, & Wang, 1996).

  • Cytotoxicity Studies : Research on the cytotoxicities of Glyco-2-SNAP and other glyco-SNAPs has shown that these compounds can be more cytotoxic than SNAP, especially towards certain human carcinoma cell lines. This indicates their potential for use in cancer treatment and research into cellular responses to NO donors (Babich & Zuckerbraun, 2001).

Mechanism of Action

Target of Action

Glyco-SNAP-2 is primarily a nitric oxide (NO) donor . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It plays a significant role in vasodilation, immune defense, neurotransmission, and regulation of cell death .

Mode of Action

Glyco-SNAP-2 interacts with its targets by donating nitric oxide (NO). The compound consists of a S-nitroso-N-acetylpencilamine moiety, which acts as a NO-donor, and a sugar fragment, which provides the desired hydrophobicity . This interaction leads to various changes in the cellular environment, depending on the specific context and the nature of the target cells.

Biochemical Pathways

Nitric oxide is known to be involved in various signaling pathways, including those related to vasodilation, immune response, and neurotransmission .

Pharmacokinetics

Glyco-SNAP-2 is a water-soluble compound , which suggests that it can be readily absorbed and distributed in the body. It exhibits greater stability (t1/2 = 27 hours) than that of SNAP , indicating a longer half-life and potentially prolonged action.

Result of Action

The molecular and cellular effects of Glyco-SNAP-2’s action largely depend on its role as a nitric oxide donor. For instance, it has been shown to induce significant apoptosis in certain cell types . The donation of nitric oxide can lead to various cellular responses, including modulation of signal transduction pathways, regulation of gene expression, and induction of cellular defense mechanisms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glyco-SNAP-2. Factors such as pH, temperature, and the presence of other molecules can affect its stability and rate of nitric oxide donation . Moreover, the cellular environment, including the type of cells and their physiological state, can also influence its action and efficacy.

properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(21)15-7-9(20)8(19)6(4-17)24-12(7)22/h6-10,12,17,19-20,22H,4H2,1-3H3,(H,14,18)(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJKBQQBYUJGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyco-snap-2

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